![molecular formula C25H28N4O6 B2393791 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 1207027-94-8](/img/structure/B2393791.png)
3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Overview
Description
3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a useful research compound. Its molecular formula is C25H28N4O6 and its molecular weight is 480.521. The purity is usually 95%.
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Mechanism of Action
Indole derivatives
The compound contains an indole moiety, which is a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . Indole derivatives are significant in natural products and drugs and play a main role in cell biology . They show various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pyrimidine derivatives
The compound also contains a pyrimidine moiety. Pyrimidine-derived indole ribonucleosides have been synthesized and tested for in vitro antiproliferative and antiviral activity .
Dimethoxyphenethylamine derivatives
The compound contains a dimethoxyphenethylamine moiety. Compounds with this moiety have some activity as a monoamine oxidase inhibitor .
Biological Activity
The compound 3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3,4-dimethoxyphenethyl)propanamide is a synthetic derivative belonging to the class of pyrimido[5,4-b]indoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the biological activity of this compound based on diverse research findings, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H36N2O6 with a molecular weight of approximately 484.584 g/mol. Its structure features a pyrimidine core linked to a dimethoxyphenethyl group, which is crucial for its biological activity.
- TLR4 Agonist Activity : Research indicates that modifications in the pyrimido[5,4-b]indole structure can lead to differential effects on TLR4-dependent signaling pathways. The compound exhibits the ability to induce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDCs) .
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound can selectively induce apoptosis in tumor cells while exhibiting low toxicity towards normal cells .
- Kinase Inhibition : Similar compounds have been identified as multikinase inhibitors, affecting pathways involved in cell proliferation and survival. For instance, structural modifications can enhance inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific substitutions at various positions on the pyrimidine ring can significantly influence the biological activity of these compounds. Notably:
- Substituents at N5 : Short alkyl substituents at this position have been associated with reduced cytotoxicity while maintaining TLR4 agonist activity.
- Carboxamide Modifications : Variations in the carboxamide group lead to differential cytokine production profiles, indicating that this moiety plays a critical role in modulating immune responses .
Case Studies
- In Vitro Studies : A study conducted on murine models demonstrated that certain derivatives of the compound could effectively stimulate TLR4 signaling pathways, leading to enhanced immune responses characterized by elevated cytokine levels .
- Cytotoxicity Assays : In cytotoxicity assays using K562 and DU145 cell lines, various derivatives exhibited significant anti-proliferative effects with IC50 values indicating potency in the nanomolar range .
Table 1: Biological Activity Summary
Compound Name | Target | Activity | IC50 (nM) | Reference |
---|---|---|---|---|
Compound 1 | TLR4 | Agonist | - | |
Compound 2 | CDK4 | Inhibitor | 30–100 | |
Compound 3 | Apoptosis Induction | Cytotoxicity | <50 |
Table 2: Structure-Activity Relationships
Position Modified | Type of Substitution | Effect on Activity |
---|---|---|
N5 | Short Alkyl | Reduced Cytotoxicity |
Carboxamide | Phenyl Substituent | Increased IL-6 Production |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step processes:
- Core formation : Cyclization reactions under acidic/basic conditions to construct the pyrimido[5,4-b]indole scaffold .
- Functionalization : Methoxy groups are introduced via methylation using dimethyl sulfate or methyl iodide .
- Amide coupling : The propanamide side chain is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Critical parameters : Temperature (60–80°C for cyclization), solvent choice (DMF or THF for polar steps), and pH control (neutral for amide formation) .
Q. What analytical techniques are recommended for characterizing this compound?
- Structural confirmation : High-resolution NMR (¹H/¹³C) to verify substituent positions and stereochemistry .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation .
- Functional group analysis : FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
Q. What are the hypothesized biological targets based on structural analogs?
- Anticancer activity : Pyrimidoindole derivatives inhibit kinases (e.g., Aurora kinases) or intercalate DNA .
- Antimicrobial potential : Methoxy groups may enhance membrane penetration, targeting bacterial topoisomerases .
- Neuroactive properties : The phenethylamide moiety resembles neurotransmitter analogs, suggesting CNS receptor interactions .
Advanced Research Questions
Q. How can statistical design of experiments (DOE) optimize synthesis yield and purity?
- Factor screening : Use fractional factorial designs to test variables like temperature, solvent polarity, and catalyst loading .
- Response surface methodology (RSM) : Model interactions between reaction time and pH to identify optimal conditions (e.g., 72°C, pH 7.2) .
- Robustness testing : Evaluate batch-to-batch reproducibility under slight parameter variations (±5°C, ±0.2 pH) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for solvent effects (DMSO concentration ≤0.1%) .
- Metabolic stability : Test compound degradation in liver microsomes to clarify discrepancies between in vitro and in vivo efficacy .
- Target profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain variable results .
Q. What computational strategies predict target binding and regioselectivity?
- Docking simulations : Employ AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 4U5J) .
- MD simulations : Analyze binding stability (100 ns trajectories) to assess hydrogen bonding with key residues (e.g., Lys89 in Aurora B) .
- Quantum mechanical (QM) calculations : Evaluate electronic effects of methoxy groups on nucleophilic attack during functionalization .
Q. How to address challenges in regioselective functionalization of the pyrimidoindole core?
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the C5 position .
- Metal catalysis : Use Pd-mediated C-H activation for selective arylation at the C7 methoxy-adjacent site .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the indole nitrogen .
Q. What strategies improve compound stability under physiological conditions?
- pH buffering : Formulate with citrate buffer (pH 6.5) to prevent hydrolysis of the amide bond .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage (−80°C, argon atmosphere) .
- Prodrug design : Mask the 4-oxo group as a tert-butyl ester to enhance plasma stability .
Q. Methodological Considerations
- Contradiction analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions (DFT calculations) to resolve structural ambiguities .
- Industrial translation : While mass production is excluded, pilot-scale synthesis (10–100 g) can use continuous flow reactors to improve heat transfer and reduce byproducts .
Properties
IUPAC Name |
3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O6/c1-32-18-6-5-15(11-19(18)33-2)7-9-26-22(30)8-10-29-14-27-23-16-12-20(34-3)21(35-4)13-17(16)28-24(23)25(29)31/h5-6,11-14,28H,7-10H2,1-4H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOABICEVMRADM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)NC4=CC(=C(C=C43)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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